

A Comparative Guide to Catalysts for Oct-1-en-6-yne Metathesis

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Compound of Interest

Compound Name: Oct-1-EN-6-yne

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The ring-closing metathesis (RCM) of enynes is a powerful transformation in organic synthesis, enabling the construction of cyclic dienes, which are valuable building blocks in medicinal chemistry and natural product synthesis. The selection of an appropriate catalyst is paramount for achieving high efficiency and selectivity in the ring-closing enyne metathesis (RCEYM) of substrates like **oct-1-en-6-yne**. This guide provides an objective comparison of commonly employed catalysts for this transformation, supported by experimental data from a closely related substrate, and details the experimental protocols.

Performance Comparison of Key Catalysts

The choice of catalyst significantly impacts the yield and outcome of the RCEYM of terminal enynes. While specific data for **oct-1-en-6-yne** is not readily available in the reviewed literature, a comprehensive study on the structurally analogous 4-(allyloxy)hepta-1,6-diyne by Kolaříková et al. (2020) provides valuable insights into the relative performance of various ruthenium-based catalysts.^[1] This substrate shares the same reactive moieties as **oct-1-en-6-yne**: a terminal alkene and a terminal alkyne separated by a three-atom tether.

The study compared the efficacy of Grubbs' 1st generation (G-I), Grubbs' 2nd generation (G-II), and Hoveyda-Grubbs' 2nd generation (HG-II) catalysts, both in a standard dichloromethane solvent and under an ethene atmosphere (Mori conditions). The presence of an ethene atmosphere was found to be beneficial, particularly for the Grubbs' 1st generation catalyst.^[1]

Catalyst	Reaction Conditions	Substrate	Product	Yield (%)	Reference
Grubbs' 1st Gen. (G-I)	CH ₂ Cl ₂ , 25 °C, 24 h	4-(allyloxy)hepta-1,6-diyne	2-ethynyl-4-vinyl-3,6-dihydro-2H-pyran	92	[1]
Grubbs' 1st Gen. (G-I)	CH ₂ Cl ₂ , 25 °C, 24 h, Ethene atm.	4-(allyloxy)hepta-1,6-diyne	2-ethynyl-4-vinyl-3,6-dihydro-2H-pyran	98	[1]
Grubbs' 2nd Gen. (G-II)	CH ₂ Cl ₂ , 25 °C, 24 h	4-(allyloxy)hepta-1,6-diyne	2-ethynyl-4-vinyl-3,6-dihydro-2H-pyran	85	[1]
Grubbs' 2nd Gen. (G-II)	CH ₂ Cl ₂ , 25 °C, 24 h, Ethene atm.	4-(allyloxy)hepta-1,6-diyne	2-ethynyl-4-vinyl-3,6-dihydro-2H-pyran	90	[1]
Hoveyda-Grubbs' 2nd Gen. (HG-II)	CH ₂ Cl ₂ , 25 °C, 24 h	4-(allyloxy)hepta-1,6-diyne	2-ethynyl-4-vinyl-3,6-dihydro-2H-pyran	78	[1]
Hoveyda-Grubbs' 2nd Gen. (HG-II)	CH ₂ Cl ₂ , 25 °C, 24 h, Ethene atm.	4-(allyloxy)hepta-1,6-diyne	2-ethynyl-4-vinyl-3,6-dihydro-2H-pyran	88	[1]

Note: The provided data is for the RCEYM of 4-(allyloxy)hepta-1,6-diyne, a close structural analog of **oct-1-en-6-yne**. The presence of the oxygen atom in the tether may influence catalyst performance.

Key Insights from Catalyst Comparison:

- Grubbs' 1st Generation (G-I) under Mori Conditions: The data strongly suggests that the Grubbs' 1st generation catalyst, when used under an atmosphere of ethene, provides the highest yield for this type of transformation.^[1] The ethene atmosphere is thought to facilitate the catalytic cycle by regenerating the active methylidene species.^[1]
- Second Generation Catalysts (G-II and HG-II): While highly effective, the second-generation catalysts showed slightly lower yields compared to G-I under optimal conditions for this specific substrate.^[1] However, these catalysts are known for their generally higher activity and broader functional group tolerance in other metathesis reactions.
- Schrock and Tungsten Catalysts: Molybdenum- and tungsten-based Schrock-type catalysts are also potent for enyne metathesis.^[2] They often exhibit different selectivity profiles compared to ruthenium catalysts and may favor an "yne-then-ene" mechanistic pathway.^[2] For some substrates, tungsten catalysts have been shown to provide higher levels of endo-selectivity and reduce alkyne oligomerization compared to their molybdenum counterparts.^[1] However, their high sensitivity to air and moisture can make them less practical for routine laboratory use compared to the more robust Grubbs' catalysts.^[1]

Experimental Protocols

The following is a general procedure for the ring-closing enyne metathesis of a terminal enyne, based on the protocol described by Kolaříková et al. (2020).^[1]

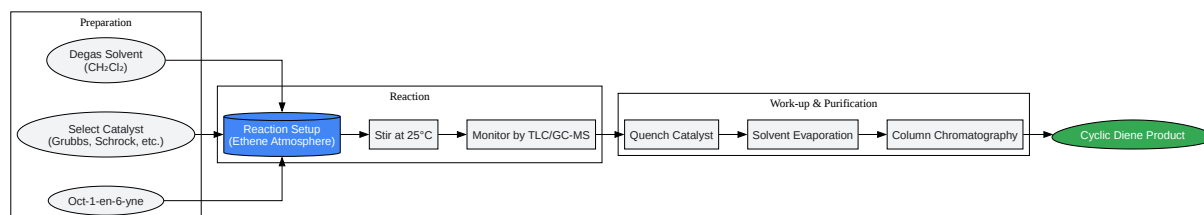
General Procedure for RCEYM under an Ethene Atmosphere:

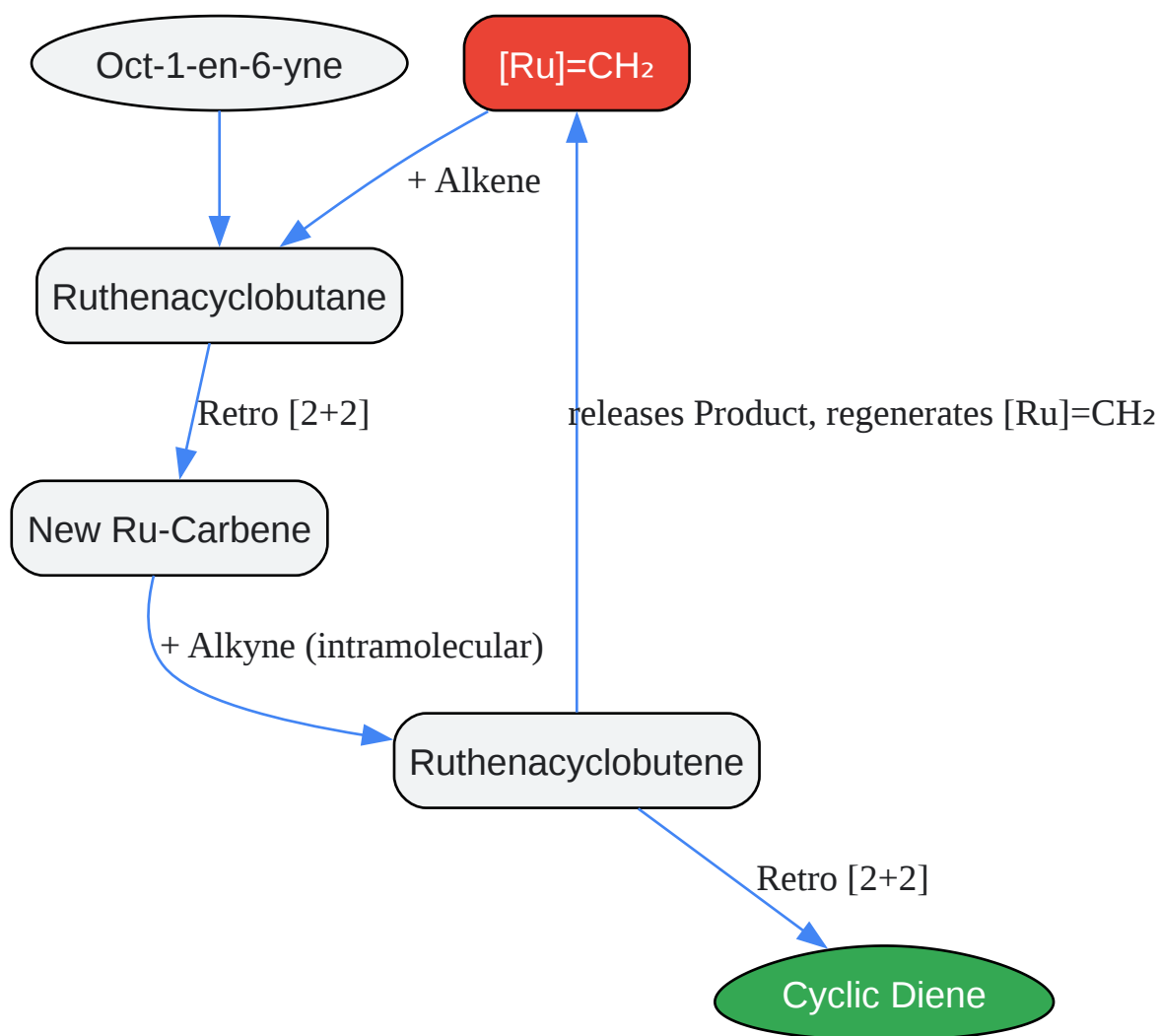
- Solvent Degassing: Anhydrous dichloromethane (CH_2Cl_2) is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Subsequently, ethene gas is bubbled through the solvent for a similar duration.
- Reaction Setup: To a solution of the enyne substrate (e.g., **oct-1-en-6-yne**) in the ethene-saturated CH_2Cl_2 (typically at a concentration of 0.05-0.1 M), the chosen catalyst (e.g., Grubbs' 1st Generation, 1-5 mol%) is added as a solution in ethene-saturated CH_2Cl_2 .
- Reaction Monitoring: The reaction mixture is stirred under a constant atmosphere of ethene at room temperature (25 °C). The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

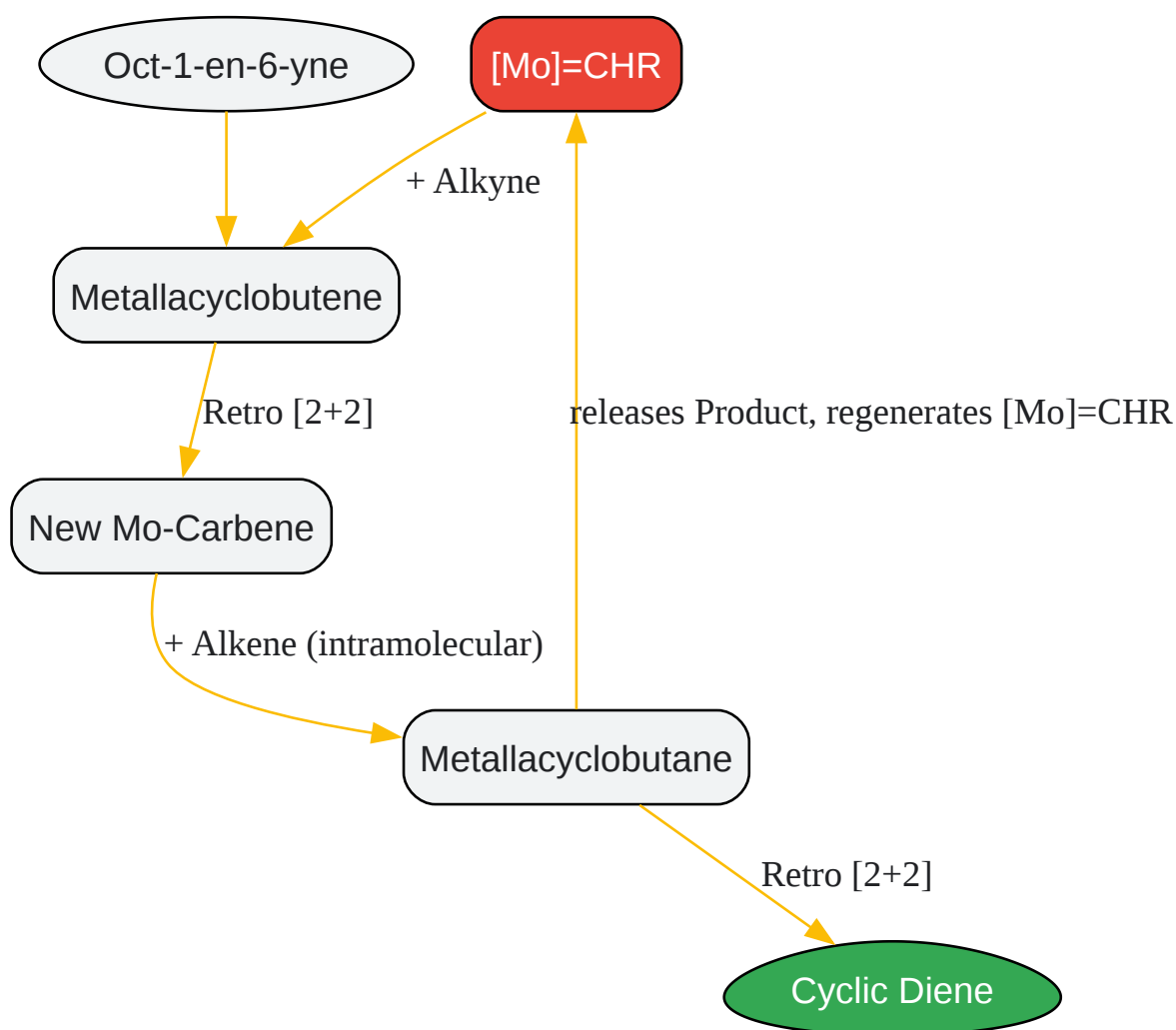
- **Work-up:** Upon completion, the reaction mixture is opened to the air, and a small amount of a phosphine scavenger (e.g., triphenylphosphine oxide) or ethyl vinyl ether can be added to quench the catalyst. The solvent is then removed under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizing the Metathesis Workflow and Catalytic Cycles

To better illustrate the processes involved in catalyst selection and the reaction mechanism, the following diagrams are provided.







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References

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